molecular formula C18H14N2O4 B2919771 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate CAS No. 353515-23-8

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate

Cat. No. B2919771
CAS RN: 353515-23-8
M. Wt: 322.32
InChI Key: CVWUDPMGMNLYGX-UHFFFAOYSA-N
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Description

The compound “6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate” is a solid substance . It has a molecular weight of 322.32 . The IUPAC name for this compound is 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzoate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C18H14N2O4 . The InChI code for this compound is 1S/C18H14N2O4/c1-23-15-9-7-13 (8-10-15)18 (22)24-16-11-12-17 (21)20 (19-16)14-5-3-2-4-6-14/h2-12H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 322.32 . The InChI code for this compound is 1S/C18H14N2O4/c1-23-15-9-7-13 (8-10-15)18 (22)24-16-11-12-17 (21)20 (19-16)14-5-3-2-4-6-14/h2-12H,1H3 .

Scientific Research Applications

Liquid Crystal Behavior and Hydrogen Bonding

Research into the phase behavior of certain hydrogen-bonded mixtures, like those involving pyridyl-based components, provides insights into how complex mixtures can exhibit liquid crystallinity due to hydrogen bonding. This understanding is crucial for the development of new materials with tailored properties for displays and sensors (Paterson et al., 2015).

Pyrolysis Mechanisms of Organic Compounds

The study of pyrolysis mechanisms of methoxy-substituted organic compounds offers valuable information for understanding the thermal decomposition processes relevant to biofuel production and organic synthesis. This research highlights the influence of methoxy groups on the reactivity and pathway of compound degradation, which is essential for designing efficient organic synthesis and biomass conversion strategies (Kim et al., 2014).

Polymer Synthesis and Ring-Opening Polymerization

Investigations into the polymerization of specific organic compounds in the presence of tertiary bases have revealed unique reaction characteristics that contribute to our understanding of polymer chemistry. Such studies are foundational for the synthesis of novel polymers with applications in biomedicine, electronics, and materials science (Smith & Tighe, 1981).

Novel Heterocyclic Systems in Organic Synthesis

Research on the synthesis of novel heterocyclic systems, through reactions like the Hofmann rearrangement, opens new avenues for creating bioactive molecules and materials with specific chemical properties. Such innovations are crucial for pharmaceutical development and material science (Deady & Devine, 2006).

Oxidative Cyclization-Alkoxycarbonylation

The study of oxidative cyclization-alkoxycarbonylation reactions of gamma-oxoalkynes to form heterocyclic derivatives demonstrates a powerful approach for constructing complex organic frameworks. This methodology is significant for the synthesis of pharmaceuticals and agrochemicals (Bacchi et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(6-oxo-1-phenylpyridazin-3-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-15-9-7-13(8-10-15)18(22)24-16-11-12-17(21)20(19-16)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWUDPMGMNLYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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